Viridin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3306-52-3 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |
InChI |
InChI=1S/C20H16O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,18-19,24H,4,6H2,1-2H3 |
InChI Key |
YEIGUXGHHKAURB-UHFFFAOYSA-N |
SMILES |
CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
Isomeric SMILES |
C[C@]12[C@@H]([C@@H](C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
Canonical SMILES |
CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
Appearance |
Solid powder |
Other CAS No. |
3306-52-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
viridin viridin A viridin B viridin C |
Origin of Product |
United States |
Biological Sources and Production Systems of Viridin
Fungal Producers: Trichoderma and Gliocladium Species
Trichoderma and Gliocladium species are well-known for their ability to produce a diverse array of secondary metabolites, including viridin, which contribute to their ecological roles, such as biocontrol of plant pathogens mdpi.comfrontiersin.orgnih.govoup.com.
Trichoderma virens
Trichoderma virens is a significant producer of this compound and its derivative viridiol (B1683570) nih.govresearchgate.netnih.gov. Strains of T. virens have been classified into different groups based on their secondary metabolite profiles; both 'P' and 'Q' strains of G. virens (which is now considered synonymous with T. virens) have been reported to produce this compound and viridiol nih.govtandfonline.comtandfonline.comcabidigitallibrary.org. Research has identified a gene cluster in T. virens associated with this compound biosynthesis researchgate.net.
Trichoderma viride
Trichoderma viride has also been reported as a producer of this compound drugfuture.comannualreviews.orgwalshmedicalmedia.comnih.gov. Early studies on this compound's isolation were conducted using T. viride drugfuture.com. Some strains of T. viride are known to produce this compound as a fungistatic metabolic product capes.gov.br. T. viride is also recognized for producing other non-volatile antibiotics with antifungal and antibacterial properties walshmedicalmedia.com.
Other Trichoderma and Penicillium Species
While T. virens and T. viride are prominently associated with this compound production, other Trichoderma species have been studied for their secondary metabolites, though specific this compound production by a wide range of other Trichoderma species is not as extensively documented as for T. virens and T. viride. Some research indicates that Trichoderma species in general produce a variety of secondary metabolites, including this compound frontiersin.orgarccjournals.comrevistabionatura.comresearchgate.net.
Within the Penicillium genus, while known for producing a diverse range of secondary metabolites including mycotoxins and antibiotics like penicillin, the production of this compound is less common researchgate.netnih.gov. However, recent studies have reported the isolation of new this compound derivatives from a Penicillium species, indicating that this genus can also be a source of this compound-like compounds nih.gov.
Presence in Pathogenic Fungi (e.g., Pseudogymnoascus destructans)
Interestingly, the gene cluster responsible for this compound biosynthesis, identified in Trichoderma virens, has also been found in Pseudogymnoascus destructans, the fungus responsible for White-Nose Syndrome in bats researchgate.netscilit.comdntb.gov.ua. This suggests that this compound or related compounds may play a role in the biology or pathogenicity of this fungus.
Research Methodologies for this compound Production in Fungal Cultures
Research into this compound production often involves cultivating fungal strains in controlled laboratory settings fungaleducation.org. Methodologies typically include growing the fungi in liquid or solid culture media suitable for fungal growth and secondary metabolite production cdnsciencepub.comnih.goventomoljournal.com.
Key steps in these methodologies include:
Fungal Isolation and Culturing: Obtaining pure cultures of this compound-producing fungal strains, such as T. virens or T. viride, and maintaining them on appropriate media like Potato Dextrose Agar (PDA) nih.goventomoljournal.com.
Inoculation and Incubation: Introducing the fungal inoculum into larger volumes of liquid broth or solid substrates for scaled-up production nih.gov. Incubation is typically carried out under specific temperature and aeration conditions walshmedicalmedia.comnih.gov.
Extraction: Separating the this compound from the fungal mycelium and culture medium using organic solvents nih.gov.
Purification and Characterization: Employing chromatographic techniques to purify this compound from other metabolites and using spectroscopic methods to confirm its structure nih.govnih.gov.
Optimization of Culture Conditions for this compound Accumulation
Optimizing culture conditions is crucial for maximizing this compound yield. Factors that can influence secondary metabolite production in fungi include:
Medium Composition: The type and concentration of carbon and nitrogen sources can significantly impact this compound production cdnsciencepub.com. Studies have explored various organic substrates for fungal growth and metabolite accumulation walshmedicalmedia.com.
Temperature: Incubation temperature is a critical factor, with specific ranges favoring optimal growth and this compound production for different strains walshmedicalmedia.com.
pH: The pH of the culture medium can affect both fungal growth and the biosynthesis or stability of secondary metabolites like this compound cdnsciencepub.com.
Aeration and Agitation: These factors influence oxygen availability and nutrient distribution, impacting fungal metabolism and potentially this compound production.
Incubation Time: The duration of the culture period is important, as secondary metabolite production often occurs during specific growth phases walshmedicalmedia.com.
Research findings highlight the importance of tailoring culture conditions to the specific fungal strain to enhance this compound accumulation. For example, studies on T. viride production have evaluated different organic substrates and temperatures to identify optimal conditions for conidia and potentially metabolite production walshmedicalmedia.com.
Applications of Stable Isotope Labeling for Biosynthesis Studies
Stable isotope labeling is a powerful technique used to elucidate metabolic pathways and dynamics within biological systems by tracking labeled atoms through biochemical reactions nih.govmdpi.commdpi.comspringernature.comdoi.orgbiorxiv.orgsymeres.complos.org. This approach has been applied to study the biosynthesis of this compound.
Early studies using [2-14C]mevalonic acid labeling demonstrated that this compound is biosynthesized via a triterpenoid (B12794562) pathway originating from squalene, rather than a diterpenoid pathway wikipedia.org. The incorporation of lanosterol (B1674476), a key intermediate in the triterpenoid pathway, into this compound has also been described wikipedia.orgrsc.org. This confirmed that this compound biosynthesis follows a normal steroidal biosynthetic route rsc.org.
While the complete biosynthesis of this compound is not yet fully known, stable isotope studies have provided insights into specific steps wikipedia.org. These studies suggest that the pathway from lanosterol to this compound involves several complex transformations, including the formation of the furan (B31954) ring, the loss of specific methyl groups, aromatization of a steroid ring, removal of the side chain, and oxidation of another ring wikipedia.org. The "extra" carbon in the furan ring of this compound originates from the C-4β-methyl group of lanosterol wikipedia.org.
More recent research has continued to utilize stable isotope labeling to investigate this compound biosynthesis. For example, uniformly labeled [U-13C6]-glucose has been used as a carbon source in Trichoderma virens cultures to biosynthesize 13C-labeled this compound and viridiol nih.govresearcher.lifenih.gov. This approach allows researchers to trace the incorporation of glucose-derived carbons into the furanosteroid structure and can be used to further elucidate the biosynthetic pathway nih.govresearcher.lifenih.gov.
Stable isotope tracing, often coupled with mass spectrometry (MS), allows for the precise localization and quantification of the incorporated label within the biomolecules mdpi.comdoi.orgbiorxiv.orgsymeres.complos.org. This provides detailed information about the metabolic fate of labeled precursors and helps in identifying intermediates and understanding the sequence of enzymatic reactions involved in biosynthesis nih.govmdpi.commdpi.comspringernature.comdoi.orgbiorxiv.orgsymeres.complos.org.
Despite progress, the specific gene cluster and enzymes involved in the complete biosynthesis of this compound are still being actively investigated nih.govresearchgate.net. While some gene clusters were initially thought to be involved, subsequent studies using techniques like gene knockout have shown them to be responsible for other metabolites researchgate.net. Recent work has reported a potential this compound biosynthesis gene cluster, but further substantial evidence regarding the specific pathway steps is needed researchgate.net.
Stable isotope labeling remains a crucial tool in these ongoing efforts to fully unravel the complex biosynthetic route of this compound in its fungal producers.
Biosynthetic Pathways and Genetic Regulation of Viridin
Elucidation of Primary Precursors and Core Biosynthetic Pathway
Early research utilizing isotopic labeling experiments provided crucial insights into the foundational building blocks of viridin. wikipedia.orgrsc.org
Mevalonic Acid and Triterpenoid (B12794562) Origin of this compound
Studies using [2-14C]mevalonic acid have demonstrated that this compound is biosynthesized via the triterpenoid pathway, which commences with the condensation of two farnesyl pyrophosphate units to form squalene. wikipedia.orgrsc.org This indicates that this compound's carbon skeleton is derived from the mevalonic acid (MVA) pathway, a central route for the biosynthesis of isoprenoids and steroids in many organisms, including fungi. wikipedia.orgnih.gov
Lanosterol (B1674476) Incorporation and Steroidal Framework Formation in this compound Biosynthesis
Further labeling studies, specifically with 14C-labeled lanosterol, confirmed that lanosterol is efficiently incorporated into this compound, establishing it as a key intermediate in the biosynthetic route. wikipedia.orgrsc.orgrsc.org Lanosterol, a tetracyclic triterpenoid, serves as the direct precursor to steroids in eukaryotes. Its incorporation into this compound confirms that the core steroidal framework of this compound is assembled through a pathway analogous to normal steroidal biosynthesis. wikipedia.orgnih.govrsc.org The biosynthesis of furanosteroids like this compound is thought to bifurcate from the ergosterol (B1671047) biosynthetic pathway, which also originates from lanosterol. nih.gov
Detailed Enzymatic Transformations in this compound Biosynthesis
Following the formation of the lanosterol-derived steroidal framework, a series of enzymatic transformations are required to yield the characteristic structure of this compound, including the formation of the furan (B31954) ring, removal of specific methyl groups, and aromatization of a steroid ring. wikipedia.org While the precise order and mechanisms of all steps are not fully elucidated, research has shed light on some key transformations. wikipedia.org
Formation Mechanisms of the Furan Ring in this compound
A distinctive feature of this compound is the furan ring fused between the C-4 and C-6 positions of the steroid skeleton. wikipedia.orgclockss.org Research suggests that an "extra" carbon in this furan ring, specifically at C-4, originates from the 3'-position of mevalonic acid, which corresponds to the C-4β-methyl group of lanosterol. wikipedia.org While the C-4α-methyl group undergoes oxidation and decarboxylation, a process consistent with typical mammalian steroid biosynthesis, the second oxidized methyl group (C-4β) is thought to be intercepted to form the furan ring through a mechanism that is not yet fully understood. wikipedia.org
Stereospecific Methyl Group Removal (C-13, C-14) in this compound Biosynthesis
The biosynthesis of this compound involves the removal of methyl groups at the C-13 and C-14 positions of the steroidal precursor. wikipedia.org The removal of the C-14 methyl group is believed to be analogous to the process observed in cholesterol biosynthesis, involving the action of a sterol 14-demethylase, with the methyl group being lost as formic acid. wikipedia.org Evidence supporting this includes the loss of a hydrogen atom from C-15 during this process. wikipedia.org While the C-13 methyl group is retained in pathways like aldosterone (B195564) biosynthesis, it is hypothesized that in this compound biosynthesis, an analogous oxidation at C-18 might occur, followed by the loss of formic acid or decarboxylation to remove the C-13 methyl group. wikipedia.org
Aromatization Processes within the Steroid Rings of this compound
This compound possesses an aromatic C-ring. wikipedia.orgrsc.org Studies have indicated that the aromatization of the C-ring proceeds without skeletal rearrangement of the steroid framework. wikipedia.org While the specific enzymes involved in the aromatization within the this compound pathway are still under investigation, in other steroid biosynthetic pathways, aromatization of the A-ring is catalyzed by cytochrome P450 enzymes known as steroid aromatases (estrogen synthases), which perform multiple oxidation steps. asbmb.org The identification of cytochrome P450 monooxygenase genes within the proposed this compound biosynthetic gene cluster suggests their potential role in oxidative steps, including aromatization or other modifications. d-nb.inforesearchgate.netjst.go.jp
Data Tables
While detailed quantitative data on enzymatic reaction rates or intermediate concentrations in this compound biosynthesis are not extensively reported in the provided search results, the qualitative data regarding precursor incorporation and methyl group origins can be summarized.
| Precursor | Incorporation into this compound | Origin of Derived Carbon(s) in this compound | Supporting Evidence |
| Mevalonic Acid | Yes | Entire carbon skeleton (via squalene) | [2-14C]mevalonic acid labeling wikipedia.orgrsc.org |
| Squalene | Yes | Steroidal framework | Implied from triterpenoid pathway origin wikipedia.org |
| Lanosterol | Yes | Steroidal framework | 14C-labeled lanosterol incorporation wikipedia.orgnih.govrsc.orgrsc.org |
| Methyl Group Position in Precursor (Lanosterol) | Fate in this compound Biosynthesis | Proposed Mechanism | Notes |
| C-4α | Removed | Oxidation and decarboxylation | Consistent with mammalian steroid pathway wikipedia.org |
| C-4β | Forms part of Furan Ring | Intercepted after oxidation by unknown mechanism wikipedia.org | Contributes the "extra" carbon at C-4 wikipedia.org |
| C-13 | Removed | Possible oxidation at C-18 followed by loss of formic acid or decarboxylation wikipedia.org | Analogous to some steroid pathways wikipedia.org |
| C-14 | Removed | Lost as formic acid by sterol 14-demethylase wikipedia.org | Analogous to cholesterol pathway wikipedia.org |
Genetic Regulation
Recent studies have focused on identifying the gene clusters responsible for this compound biosynthesis in Trichoderma virens. While earlier research incorrectly assigned a terpene cyclase cluster to this compound production, a more recent study reported a this compound biosynthesis gene cluster (VDN cluster) comprising 21 genes. researchgate.netresearchgate.netfrontiersin.org RNA interference-mediated silencing of genes within this cluster, specifically a cytochrome P450 (CytP450) and an O-methyl transferase (OMT), was shown to significantly reduce this compound biosynthesis, providing genetic evidence for the involvement of this cluster. researchgate.net Another study identified an oxidoreductase, VDN5, within the this compound cluster as being responsible for the conversion of this compound to viridiol (B1683570). researchgate.net Transcriptome analysis of Trichoderma virens mutants with altered secondary metabolite production has also revealed the upregulation of several genes related to secondary metabolism, including those potentially involved in this compound biosynthesis, such as polyketide synthases, O-methyl transferases, and cytochrome P450s. frontiersin.orgnih.gov Furthermore, specific genes like ecm33 and pgy1 have been implicated in regulating this compound production levels in T. virens. sci-hub.se
Pregnane (B1235032) Side Chain Cleavage Pathways in Demethoxythis compound (B1670237) Biosynthesis
Studies on the biosynthesis of demethoxythis compound, a furanosteroid structurally related to this compound, have shed light on the pregnane side chain cleavage process. In contrast to the single cytochrome P450-mediated cleavage observed in mammalian steroid pathways, the fungal biosynthesis of demethoxythis compound involves a distinct mechanism. nih.govresearchgate.netrsc.org This pathway requires the concerted action of three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase (VidF), an esterase (VidP), and a dehydrogenase (VidH). researchgate.netnih.govresearchgate.netrsc.orgeurekalert.org These enzymes work together to cleave the C-17 and C-20 side chain. rsc.org Bioinformatic analyses suggest that this multi-enzymatic pregnane side-chain cleavage pathway is broadly distributed among fungal genomes, indicating it is a conserved sterol metabolic pathway in the fungal kingdom. eurekalert.org
Genetic Clusters and Regulatory Mechanisms Governing this compound Production
The production of this compound is controlled by specific biosynthetic gene clusters (BGCs) in Trichoderma virens. researchgate.netfrontiersin.org These clusters contain genes encoding the enzymes necessary for the various steps of this compound biosynthesis. researchgate.netfrontiersin.org
The this compound biosynthesis gene cluster (VDN cluster) has been identified in the genome of Trichoderma virens. researchgate.netfrontiersin.org This cluster is reported to comprise 21 or 22 genes. researchgate.netfrontiersin.org Early research attempting to identify the this compound gene cluster initially linked a different cluster, containing genes like a terpene cyclase and cytochrome P450s, to this compound production based on gene expression in a mutant deficient in secondary metabolites. researchgate.netnih.govcncb.ac.cn However, subsequent studies demonstrated that this initial cluster was actually responsible for the biosynthesis of volatile sesquiterpenes. researchgate.netglobalauthorid.commicrobiologyresearch.org The correct this compound biosynthesis gene cluster was later discovered, although initial reports did not provide extensive evidence for the complete biosynthetic pathway. researchgate.netd-nb.info
Functional characterization studies, including RNA interference (RNAi)-mediated silencing, have been instrumental in identifying the roles of specific enzymes within the this compound biosynthesis pathway. Cytochrome P450 monooxygenases (CytP450s) and O-methyl transferases (OMTs) have been shown to play significant roles, as their silencing significantly reduced this compound biosynthesis. researchgate.net For instance, in the demethoxythis compound pathway, several cytochrome P450 enzymes (VidA, VidD, VidE, VidG, VidR) are involved in processes like C-ring aromatization and furan ring installation. rsc.orgd-nb.info O-methyltransferases are a family of enzymes found in fungi and bacteria, involved in methylating various compounds, including those in secondary metabolite biosynthesis. ebi.ac.uknih.gov Oxidoreductases are also part of secondary metabolism gene clusters and can be involved in biosynthetic processes. researchgate.netstudiesinmycology.org
Comparative genomic analyses have revealed that orthologous this compound biosynthesis gene clusters are conserved in other fungal species beyond Trichoderma virens, including in Pseudogymnoascus destructans, the fungus responsible for bat white-nose syndrome. researchgate.netasm.org This suggests a conserved evolutionary history for the production of these furanosteroids in certain fungal lineages. Comparative genomics across different fungal species, such as various Termitomyces species, has generally highlighted the diverse and sometimes distinct evolutionary trajectories of biosynthetic gene clusters. nih.gov
Advanced Structural Elucidation and Chemical Transformations of Viridin
Stereochemical Analysis and Absolute Configuration Determination of Viridin and Derivatives
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological activity and chemical behavior of complex natural products like this compound. This involves establishing both the relative and absolute configurations of chiral centers within the molecule.
X-ray Crystallography for this compound and Analogues (e.g., β-Viridin)
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline solids, providing a three-dimensional picture of electron densities and allowing for the precise location of atoms and their bonding environments. patnawomenscollege.innorthwestern.edu This method is considered a gold standard for structural elucidation, including the determination of enantiomers. northwestern.edu
While the X-ray crystal structure of this compound itself is a key piece of information for its structural elucidation, recent studies have specifically reported obtaining the crystal and determining the X-ray structure of β-viridin, an epimer of this compound. nih.govresearchgate.net This provides definitive data on the solid-state structure and stereochemistry of this analogue. X-ray diffraction analysis requires the production of a suitable single crystal of the material, which must be sufficiently large, pure, and free from significant internal imperfections. patnawomenscollege.in The diffraction pattern produced when the crystal is exposed to X-rays allows for the measurement of angles and intensities, which are unique to each compound. patnawomenscollege.in
Spectroscopic and Computational Methods for Chiral Configuration Assignment (e.g., ECD Spectra, DP4+ Analysis)
In addition to X-ray crystallography, spectroscopic and computational methods are indispensable tools for assigning chiral configurations, particularly when suitable crystals for diffraction are difficult to obtain or for studying molecules in solution.
Electronic Circular Dichroism (ECD) spectroscopy is a widely used technique for determining the absolute configuration of chiral compounds, especially those with suitable chromophores in the UV-Vis range. frontiersin.orgresearchgate.net Theoretical calculation of ECD spectra using methods like time-dependent density functional theory (TDDFT) has become a very promising tool, allowing for the comparison of experimental spectra with calculated spectra for different possible stereoisomers to assign the absolute configuration. frontiersin.orgresearchgate.netresearchgate.net
Computational methods, such as DP4+ analysis, are also employed in stereochemical elucidation, particularly for complex natural products. nih.govresearchgate.netrsc.orgresearchgate.net The DP4+ method utilizes calculated NMR chemical shifts (both 1H and 13C) in conjunction with Bayesian analysis to assign relative and, in some cases, absolute configurations by comparing calculated data for possible isomers to experimental NMR data. nih.govresearchgate.net This method has proven effective in distinguishing between isomers, even those with multiple chiral centers. rsdjournal.org
Chemical Reactivity and Interconversion Studies of this compound
This compound undergoes various chemical transformations, influencing its biological activity and environmental fate. Studies have focused on its reduction, isomerization, and other modifications of its core skeleton.
Reductive Transformation of this compound to Viridiol (B1683570)
A significant chemical transformation of this compound is its irreversible reduction to viridiol. cdnsciencepub.comcdnsciencepub.comnih.gov This conversion has been observed in liquid cultures of this compound-producing fungi like Gliocladium virens. cdnsciencepub.comcdnsciencepub.comnih.gov The reduction appears to be an enzymatic and intracellular process, occurring only in the presence of this compound-producing fungi and subsequent to this compound production. cdnsciencepub.com Radiolabelled this compound is rapidly taken up by the fungal mycelium and reduced to viridiol, while labelled viridiol is not significantly taken up. cdnsciencepub.comcdnsciencepub.com This suggests that the reduction happens within the fungal cells. The conversion of this compound to viridiol has been found to be independent of culture pH, carbon source, and nitrogen source or quantity. cdnsciencepub.comcdnsciencepub.com
The bioconversion of this compound to viridiol is not limited to this compound-producing fungi; some environmental non-viridin producing microorganisms also possess the capability to perform this transformation, sometimes resulting in viridiol and its 3-epimer. aphrc.orgnih.gov This highlights the potential for this compound's conversion in various environments.
Isomerization Phenomena of this compound (e.g., to β-Viridin via Keto-Enol Tautomerism)
This compound can undergo isomerization, leading to the formation of analogues such as β-viridin. While the specific mechanism of isomerization to β-viridin via keto-enol tautomerism is often proposed for similar systems, detailed research findings specifically on this compound's keto-enol tautomerism leading to β-viridin were not extensively detailed in the provided search results. However, the existence of β-viridin as an epimer of this compound is confirmed, and its X-ray structure has been determined. nih.govresearchgate.net Isomerization phenomena can significantly impact the properties and activities of molecules.
Other Oxidative and Reductive Modifications of the this compound Skeleton
Beyond the specific reduction to viridiol and potential isomerization, the this compound skeleton can undergo other oxidative and reductive modifications. General chemical reactions of this compound include oxidation and reduction reactions that can modify the furan (B31954) ring and other functional groups. Substitution reactions can also occur at various positions on the steroid framework. Common reagents used in these reactions include oxidizing agents like potassium permanganate (B83412) and reducing agents like sodium borohydride. These modifications can lead to the formation of various derivatives with potentially altered biological activities.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 94257 wikipedia.orginvivochem.comnih.gov |
| Viridiol | 5459246 nih.govchem960.comyeniyuzyil.edu.tr |
| β-Viridin | Not explicitly found in search results with a unique CID, but mentioned as an epimer of this compound (CID 94257) nih.govresearchgate.net |
Data Table: Conversion of this compound to Viridiol
| Fungus Species | Conversion Observed | Conditions | Notes |
| Gliocladium virens | Yes (Irreversible Reduction) | Liquid culture | Occurs only in the presence of this compound-producing fungi, subsequent to this compound production, independent of culture pH, carbon source, and nitrogen source or quantity. cdnsciencepub.comcdnsciencepub.comnih.gov |
| Environmental non-viridin producing microorganisms | Yes (Reduction) | Not specified in detail, but occurs in environmental contexts. | Can produce viridiol and its 3-epimer. aphrc.orgnih.gov |
Substitution Reactions on the Steroidal Framework of this compound
This compound, a furanosteroid characterized by a tetracyclic steroid backbone fused with a furan ring, presents a complex scaffold for chemical modification . While research has extensively focused on the total synthesis of this compound and its derivatives, direct studies specifically detailing substitution reactions on the pre-formed steroidal framework of this compound as a primary subject are less commonly documented in available literature compared to the construction of the core structure itself acs.orgacs.orgacs.orgnih.govacs.org. Nevertheless, modifications to the functional groups and introduction of new functionalities at various positions on the steroidal core are integral to synthetic strategies and studies exploring structure-activity relationships. These transformations, while often part of a larger synthetic sequence, can be viewed in the context of functional group interconversion or the introduction of substituents onto the steroid nucleus.
The steroidal framework of this compound contains several positions amenable to chemical transformation, including hydroxyl groups, carbonyls, and sites for potential oxidation or reduction. The inherent complexity and the presence of the highly reactive fused furan ring influence the reactivity and selectivity of reactions performed on the steroidal core nih.gov.
Specific positions on the this compound steroidal framework that have been subject to modification or have shown to influence reactivity during synthetic studies include carbons within the A, B, C, and D rings. For instance, the vicinal oxygenations at C1 and C2, forming a cis-diol unit, are key features of the this compound structure and are introduced during synthesis acs.orgwikipedia.org. Modifications around these positions, such as protection or deprotection of the hydroxyl groups, are necessary steps in multi-step syntheses.
The C3 position on the A ring is another site where functional group manipulation occurs. In the biosynthesis and synthesis of this compound and related compounds like viridiol (a reduced form of this compound), the oxidation state at C3 changes wikipedia.org. Synthetic routes may involve the oxidation of a hydroxyl group or reduction of a carbonyl at this position acs.org.
The C17 position on the D ring has been noted to have a significant influence on cyclization reactions during the construction of the this compound core acs.orgnih.gov. The nature of the functional group at C17 (e.g., ketone, protected alcohol) affects the success and efficiency of forming other rings within the steroid framework acs.orgnih.gov. While not a direct substitution on the intact this compound, this highlights the impact of substituents on the steroid core's reactivity. The removal of the side chain during biosynthesis is also proposed to result in a ketone at the D-ring wikipedia.org.
Hydroxylation at the C19 position, although discussed more broadly in the context of steroid modifications, is a crucial transformation for the synthesis of related bioactive steroids and indicates a potential site for functionalization on a steroidal scaffold like this compound's rsc.org.
Detailed research findings on specific substitution reactions, such as direct halogenation, nitration, or alkylation at defined positions on the pre-formed this compound steroid, are not prominently featured in the search results. However, the synthetic literature provides examples of functional group transformations that effectively substitute one group for another or introduce new groups at specific carbons on the developing or completed steroid core.
The following table summarizes some of the positions on the steroidal framework of this compound that are subject to chemical modification during synthesis and related studies, based on the available literature.
| Steroidal Position | Type of Modification/Reaction | Context | Relevant Findings |
| C1, C2 | Oxygenation (Hydroxylation) | Biosynthesis and Total Synthesis | Formation of cis-diol unit acs.orgwikipedia.org. |
| C3 | Oxidation/Reduction | Biosynthesis and Total Synthesis | Interconversion between hydroxyl and carbonyl forms acs.orgwikipedia.org. |
| C17 | Functional Group Manipulation | Total Synthesis (Influence on Cyclization) | Nature of substituent (e.g., ketone) impacts reaction outcomes acs.orgnih.gov. |
| C19 | Hydroxylation | Related Steroid Synthesis | Potential site for functionalization, crucial for related bioactive steroids rsc.org. |
Total Synthesis and Semisynthesis Approaches to Viridin
Methodologies for Asymmetric Total Synthesis of (-)-Viridin and (-)-Viridiol
The asymmetric total synthesis of (-)-Viridin and its congener (-)-Viridiol has been achieved through several innovative strategies. These approaches are characterized by their methods for assembling the core carbon skeleton and precisely controlling the stereochemistry of its numerous chiral centers. A successful synthesis of (-)-Viridin was reported in 17 steps, showcasing the efficiency of modern synthetic methodologies.
The assembly of the A-B-C-D ring system with the appended E-ring furan (B31954) moiety is a central feature of any total synthesis of Viridin. Different research groups have employed distinct and powerful cyclization strategies to forge this complex framework.
A key strategy for the asymmetric synthesis of (-)-Viridin and (-)-Viridiol utilizes an intramolecular [3+2] cycloaddition to construct the highly substituted D-ring. researchgate.net This approach begins with a readily available chiral starting material, L-ribose, which serves as the foundation for the stereocontrolled formation of the D-ring's key chiral cis-triol fragment. researchgate.net The cycloaddition, specifically an intramolecular nitrile oxide-alkene cycloaddition, effectively establishes the congested and stereochemically rich D-ring portion of the furanosteroid. researchgate.net This method is a cornerstone of a convergent and scalable approach to these natural products. researchgate.net
| Reaction Type | Ring Formed | Key Feature | Starting Material Source |
| Intramolecular [3+2] Nitrile Oxide-Alkene Cycloaddition | D-ring | Constructs highly substituted ring with chiral cis-triol fragment | L-ribose |
To form the C-ring and simultaneously create the challenging all-carbon quaternary center at the C-10 position, a co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization has been effectively employed. researchgate.net This powerful reaction follows the construction of the D-ring and its coupling to the A/B-ring precursor. researchgate.net The cobalt-catalyzed MHAT cyclization proceeds under mild conditions and demonstrates excellent functional group tolerance, making it a valuable tool in the synthesis of complex molecules like this compound. researchgate.net
| Reaction Type | Ring Formed | Key Feature | Catalyst System |
| Metal-Hydride H Atom Transfer (MHAT) Radical Cyclization | C-ring | Forms the C-10 all-carbon quaternary stereocenter | Cobalt-based catalyst |
An alternative convergent approach to the enantioselective synthesis of (-)-Viridin and (-)-Viridiol leverages an asymmetric intramolecular Heck reaction as the key strategic step. This reaction is pivotal for constructing the core pentacyclic ring system and, crucially, for setting the absolute stereochemical configuration of the all-carbon quaternary stereocenter at C-10. By employing a palladium catalyst with a chiral ligand, this method couples two achiral fragments of similar complexity, building the core of the molecule with high enantioselectivity. This strategy represents one of the pioneering efforts in the asymmetric synthesis of these furanosteroids.
| Reaction Type | Key Transformation | Stereochemical Outcome | Catalyst System |
| Enantioselective Intramolecular Heck Reaction | Forms the core pentacyclic skeleton | Sets the absolute configuration of the C-10 all-carbon quaternary stereocenter | Palladium(0) with a chiral phosphine (B1218219) ligand (e.g., (S)-t-Bu-PHOX) |
Information regarding the specific application of the Asymmetric Yamada-Otani Cyclization for the A-ring formation in the total synthesis of this compound or Viridiol (B1683570) could not be found in the provided search results. Other strategies, such as intramolecular vinylogous Mukaiyama aldol-type reactions, have been explored for the annulation of ring A in approaches to the this compound core structure.
A defining feature of the this compound molecule is its high degree of oxygenation. The stereocontrolled introduction of these oxygen-containing functional groups, particularly the cis-diol on the D-ring, is a critical challenge that must be addressed in a total synthesis.
One of the most effective strategies to control the stereochemistry of the D-ring's cis-triol is through a chiral pool approach. By starting the synthesis from L-ribose, a naturally occurring chiral sugar, the stereocenters of the D-ring are established early and carried through the synthetic sequence. researchgate.net The intramolecular [3+2] cycloaddition reaction is designed to translate the inherent chirality of L-ribose into the desired stereochemical outcome in the D-ring. researchgate.net
Beyond the initial setup of the D-ring's stereocenters, the completion of the total syntheses of these base- and nucleophile-sensitive natural products requires a series of carefully orchestrated and highly selective oxidation reactions. These site- and diastereoselective transformations are necessary to install the remaining oxygenation and adjust oxidation states at various positions on the steroidal skeleton to match that of the final natural product.
Palladium-Mediated Oxidative Furan Formation for the E-Ring
The furan ring (E-ring) is a key structural feature of this compound. While the total syntheses of this compound reported to date have employed other methods for the construction of this ring, palladium-mediated oxidative furan formation represents a plausible and powerful alternative strategy. This approach often involves the cyclization of a suitably functionalized acyclic precursor, catalyzed by a palladium complex, which can offer high efficiency and functional group tolerance.
Although a direct application of this methodology to the E-ring of this compound has not been described in the literature, analogous palladium-catalyzed syntheses of substituted furans in other complex molecular contexts provide a strong basis for its potential utility. One such powerful strategy is the sequential phosphine-palladium catalysis involving a Michael-Heck reaction of functionalized (Z)-β-halo allylic alcohols with activated alkynes. This method provides a versatile route to highly substituted polyalkyl furans nih.govescholarship.org. The proposed mechanism involves an initial phosphine-catalyzed Michael addition to form a vinyl ether intermediate, followed by a palladium-catalyzed Heck cyclization and subsequent aromatization to the furan ring nih.govescholarship.org.
Another relevant palladium-catalyzed approach involves the intramolecular cyclization of γ-hydroxy internal alkenes with aryl or vinyl bromides. This method has been shown to be effective for the synthesis of a range of monocyclic, spirocyclic, and fused bicyclic tetrahydrofuran (B95107) derivatives, which could potentially be oxidized to the corresponding furan.
The table below summarizes key aspects of analogous palladium-catalyzed furan synthesis reactions that could conceptually be applied to the synthesis of this compound's E-ring.
| Reaction Type | Key Precursors | Catalyst System | General Mechanism | Potential Application to this compound |
| Michael-Heck Reaction | (Z)-β-halo allylic alcohols, activated alkynes | Phosphine, Pd(0) complex | Michael addition followed by Heck cyclization and aromatization | Construction of the furan ring from a precursor attached to the D-ring of the steroid scaffold. |
| Intramolecular Cyclization | γ-hydroxy internal alkenes, aryl/vinyl bromides | Pd₂(dba)₃, P(o-tol)₃, NaOtBu | Oxidative addition, alkene insertion into a Pd-O bond, reductive elimination | Cyclization of a precursor with a hydroxyl group and an internal alkene on the D-ring to form the furan ring. |
| Carboxypalladation-Olefin Insertion | Aryl alkynoic acids with a tethered enone | Pd(II) catalyst | 5-endo-dig cyclization followed by intramolecular olefin insertion | A potential route for constructing the furanone precursor to the furan ring of this compound. |
These examples highlight the potential for developing a palladium-mediated synthesis of the this compound E-ring. Such a strategy could offer advantages in terms of convergence and the ability to introduce diversity into the furan moiety.
Development of Convergent Synthetic Strategies for Scalable Production of this compound
A notable convergent and scalable total synthesis of (-)-viridin was reported by Gao and coworkers in 2019 nih.govresearchgate.netacs.orgfigshare.com. Their strategy involved the synthesis of two key fragments: a highly substituted D-ring precursor derived from L-ribose and a dihydroindenol fragment representing the A- and B-rings. The key steps in this synthesis include an intramolecular [3+2] cycloaddition to construct the chiral cis-triol fragment of the D-ring and a cobalt-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization to form the C-ring and the C-10 all-carbon quaternary center nih.govresearchgate.netacs.orgfigshare.com. This approach allowed for the asymmetric total synthesis of (-)-viridin in 17 steps nih.govresearchgate.netacs.org.
Another enantioselective total synthesis of (-)-viridin, also employing a convergent strategy, was developed by Guerrero and colleagues. Their approach utilized an enantioselective intramolecular Heck reaction to establish the absolute stereochemistry of the all-carbon quaternary stereocenter. This synthesis also involved the coupling of two fragments of similar complexity.
The table below provides a comparative overview of these two convergent synthetic strategies for this compound.
| Synthetic Strategy | Key Fragments | Key Reactions for Fragment Coupling and Cyclization | Number of Steps (Longest Linear Sequence) | Key Advantages |
| Gao et al. (2019) | D-ring precursor from L-ribose, Dihydroindenol (A/B-rings) | Weinreb amide coupling, Co-catalyzed MHAT radical cyclization | 17 | Asymmetric synthesis, scalable approach nih.govresearchgate.netacs.orgfigshare.com |
| Guerrero et al. (2017) | Two achiral fragments of similar complexity | Enantioselective intramolecular Heck reaction | Not specified in abstract | Enantioselective synthesis, establishes absolute stereochemistry of the quaternary center |
These convergent approaches represent significant advances in the synthesis of this compound, not only by providing access to the natural product but also by laying the groundwork for the scalable production needed for extensive biological studies.
Synthetic Routes to this compound Derivatives and Analogs for Research Applications
The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand the relationship between the chemical structure of a molecule and its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features responsible for its biological effects and potentially develop new compounds with improved properties.
One area of focus has been the synthesis of hybrid molecules that combine structural features of this compound and wortmannin (B1684655), another furanosteroid with a similar biological profile. For example, this compound/wortmannin hybrid molecules have been synthesized from readily available steroid building blocks. These analogs were designed to retain the electrophilic properties of the parent compounds and were shown to function as PI-3-kinase inhibitors with anti-proliferative effects against cancer cell lines.
Another approach to generating this compound analogs involves the modification of the C(20) position through nucleophilic ring opening of the related natural product, wortmannin. This has led to a series of this compound analogs that have been evaluated as inhibitors of signaling kinases such as PI-3-kinase and mTOR.
The synthesis of 14-nor-cassane compounds, which are analogs of this compound, has also been explored. These compounds were synthesized from (-)-ferruginol and evaluated for their biological activities researchgate.net.
The table below summarizes different approaches to the synthesis of this compound derivatives and analogs for research applications.
| Analog Type | Synthetic Approach | Starting Materials | Research Application |
| This compound/Wortmannin Hybrids | Semisynthesis from steroidal precursors | Abundant steroid feedstock materials | PI-3-kinase inhibition studies, anti-proliferative activity |
| C(20)-Heteroalkylated this compound Analogs | Nucleophilic ring opening of wortmannin | Wortmannin | SAR studies on PI-3-kinase and mTOR inhibition |
| 14-nor-Cassane Analogs | Synthesis from a natural product precursor | (-)-Ferruginol | Exploration of biological activities of this compound-related structures researchgate.net |
| β-viridin | Isomerization of this compound | This compound | SAR studies, investigation of stereochemistry on biological activity nih.gov |
These synthetic efforts provide valuable tools for medicinal chemistry and chemical biology research, enabling a deeper understanding of the biological targets of this compound and the potential for developing new therapeutic agents based on its unique furanosteroid scaffold.
Molecular Mechanisms of Biological Activities of Viridin
Antifungal Activities of Viridin
This compound, a steroidal antibiotic produced by the fungus Trichoderma viride, exhibits potent antifungal properties. Its mechanisms of action involve the disruption of essential fungal cellular processes, leading to the inhibition of growth and proliferation.
Inhibition of Fungal Mycelial Growth and Spore Germination
This compound demonstrates significant inhibitory effects on both the vegetative growth and the reproductive stages of various fungi. It has been identified as a 65 kDa antifungal protein that effectively inhibits the growth of the cotton pathogen Verticillium dahliae, with a half-maximal inhibitory concentration (IC50) of 6 microM nih.gov.
Furthermore, this compound is highly effective at preventing the germination of fungal spores. Research has shown that extremely low concentrations of this compound can inhibit the germination of spores of Botrytis allii. Specifically, α-viridin prevents spore germination at a concentration of 0.019 parts per million (p.p.m.), while β-viridin shows inhibitory effects at 0.156 p.p.m.
Investigation of Molecular Targets and Cellular Disruption Mechanisms in Fungi
The antifungal activity of compounds closely related to this compound, the viridiofungins, provides insight into its molecular mechanism. Viridiofungins are potent inhibitors of serine palmitoyltransferase, which is the initial and rate-limiting enzyme in the sphingolipid biosynthesis pathway nih.gov. The inhibition of this enzyme disrupts the production of essential sphingolipids, which are critical components of fungal cell membranes and are involved in various cellular signaling pathways. This disruption of sphingolipid synthesis is the likely basis for the antifungal activity of these compounds nih.gov. Given the structural and functional similarities, it is highly probable that this compound exerts its antifungal effects through a similar mechanism, targeting the integrity of the fungal cell membrane and related signaling cascades by inhibiting sphingolipid synthesis.
Comparative Antifungal Efficacy Studies of this compound and its Analogues
Studies on synthetic analogues of this compound have been conducted to explore their antifungal potential. One such analogue, demethoxythis compound (B1670237), and its derivatives have been evaluated for their in vitro antifungal activities. 1α-Hydroxydemethoxythis compound, a derivative of this analogue, has demonstrated the most potent in vitro antifungal activity. It exhibited a minimum inhibitory concentration (MIC) of 20 µg/ml (0.062 mM) against a range of pathogenic fungi, including Aspergillus niger, A. fumigatus, A. flavus, A. parasiticus, Fusarium solani, F. graminearum, and Geotrichum candidum. In contrast, another analogue, 5'-methylfuro-(4',3',2'-4,5,6)androst-5-ene-3,17-dione, showed very weak antifungal activity, being effective only against Candida albicans.
Antifungal Activity of Demethoxythis compound Analogue
| Fungal Species | Minimum Inhibitory Concentration (MIC) of 1α-Hydroxydemethoxythis compound (µg/ml) |
|---|---|
| Aspergillus niger | 20 |
| Aspergillus fumigatus | 20 |
| Aspergillus flavus | 20 |
| Aspergillus parasiticus | 20 |
| Fusarium solani | 20 |
| Fusarium graminearum | 20 |
| Geotrichum candidum | 20 |
Anticancer Activities of this compound
In addition to its antifungal properties, this compound has garnered significant attention for its potential as an anticancer agent. Its mechanism of action in this context is centered on the inhibition of a key cellular signaling pathway that is often dysregulated in cancer.
Phosphoinositide 3-Kinase (PI3K) Inhibition by this compound
This compound and its closely related natural product, Wortmannin (B1684655), are recognized as potent and irreversible inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway plays a crucial role in regulating cellular processes such as growth, proliferation, differentiation, and survival. In many types of cancer, this pathway is overactivated, contributing to tumor development and progression. This compound's ability to potently inhibit PI3K makes it a compound of significant interest for anticancer therapy. The half-maximal inhibitory concentration (IC50) for this compound's inhibition of PI3K is in the nanomolar range, specifically around 4-5 nM.
The potent and irreversible inhibition of PI3K by this compound is attributed to its unique chemical structure, particularly the presence of an electrophilic furan (B31954) ring. The inhibitory mechanism involves the covalent binding of this compound to a specific lysine (B10760008) residue, Lys833, located in the ATP-binding site of the PI3K enzyme. This covalent interaction is facilitated by the opening of the electrophilic furan ring, leading to the irreversible modification and inactivation of the kinase. This mechanism of action underscores the potential of this compound and its analogues in the development of targeted cancer therapies aimed at the PI3K pathway.
Disruption of Inositol Lipid Phosphorylation and Downstream Cell Signaling
This compound, a naturally occurring furanosteroid, exerts significant biological effects through its potent and irreversible inhibition of the phosphoinositide 3-kinase (PI3K) enzyme family medchemexpress.com. Structurally and functionally similar to the well-characterized PI3K inhibitor Wortmannin, this compound targets the catalytic subunit of PI3K, thereby disrupting a critical cellular signaling pathway nih.govtandfonline.com.
The primary mechanism of action involves the interruption of inositol lipid phosphorylation. Class I PI3Ks are responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-position of the inositol ring, generating the crucial second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) medchemexpress.com. By inhibiting PI3K, this compound blocks this conversion, leading to depleted intracellular levels of PIP3.
The reduction in PIP3 availability has profound downstream consequences for cell signaling. PIP3 normally acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) medchemexpress.com. The recruitment of Akt to the membrane is a prerequisite for its activation through phosphorylation by other kinases. Consequently, this compound's inhibition of PI3K prevents the activation of Akt.
The inactivation of the Akt signaling cascade is a central outcome of this compound's activity. The PI3K/Akt pathway is a master regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. By suppressing this pathway, this compound effectively curtails these pro-survival signals, which is a key component of its activity in cancer models medchemexpress.commums.ac.ir.
| Target Enzyme | Action of this compound | Immediate Effect | Downstream Consequence |
| Phosphoinositide 3-Kinase (PI3K) | Irreversible Inhibition | Blocks phosphorylation of PIP2 to PIP3 | Prevents activation of Akt and downstream signaling |
Protein Tyrosine Kinase (PTK) Inhibition by this compound
Current scientific literature has not established direct evidence of this compound functioning as an inhibitor of Protein Tyrosine Kinases (PTKs). While the broader family of natural products to which this compound belongs contains compounds with diverse biological activities, specific research demonstrating PTK inhibition by this compound is not available nih.gov. Therefore, this particular molecular mechanism cannot be detailed at this time.
Cellular Modulations in Cancer Models by this compound and its Derivatives
While direct studies on this compound's effect on the PINK1/Parkin mitophagy pathway are limited, its mechanism as a PI3K inhibitor provides a basis for its potential role in modulating this process. Mitophagy is a specialized form of autophagy for the selective degradation of damaged or superfluous mitochondria, and the PINK1/Parkin pathway is a key quality control mechanism nih.gov.
The connection between PI3K signaling and mitophagy is complex. The induction of general autophagy is negatively regulated by the Class I PI3K/Akt/mTOR signaling axis. Therefore, inhibitors like this compound are expected to promote autophagy. However, the formation of the autophagosome itself requires the activity of the Class III PI3K, Vps34. Research has shown that Parkin, a central protein in the mitophagy pathway, interacts with Ambra1, a protein that activates the Class III PI3K complex to initiate phagophore formation nih.gov. Furthermore, Wortmannin, a close analog of this compound, is often used experimentally to block the formation of autophagosomes and mitophagosomes, highlighting the essential role of PI3K in the process tandfonline.com.
Studies on Wortmannin, a compound structurally and mechanistically analogous to this compound, have demonstrated significant effects on mitochondrial function, which are likely mirrored by this compound's activity mums.ac.irnih.gov. The integrity of the PI3K/Akt pathway is closely linked to the maintenance of mitochondrial homeostasis.
Inhibition of the PI3K pathway by Wortmannin has been shown to induce a loss of mitochondrial membrane potential (MMP) mums.ac.irnih.govnih.gov. The MMP is a critical component of mitochondrial function, essential for the process of oxidative phosphorylation and ATP synthesis. A decrease in MMP is often an early indicator of mitochondrial dysfunction and a commitment to the apoptotic cell death pathway nih.gov.
Consequently, the disruption of MMP can lead to impaired cellular bioenergetics. Research on PI3K inhibitors has indicated that their application can result in decreased cellular ATP levels researchgate.net. By compromising mitochondrial integrity and function, this compound and its derivatives can starve cancer cells of the energy required for their rapid proliferation and survival.
| Parameter | Effect of Wortmannin (this compound Analog) | Reference |
| Mitochondrial Membrane Potential (MMP) | Significant Decrease | mums.ac.irnih.gov |
| Cellular ATP Levels | Decrease | researchgate.net |
A significant cellular modulation by this compound and its derivatives, as evidenced by studies with Wortmannin, is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) tandfonline.comnih.gov. Cancer cells often exist in a state of heightened basal oxidative stress, making them more vulnerable to further increases in ROS levels compared to normal cells.
Treatment of cancer cells with Wortmannin leads to a significant and time-dependent increase in intracellular ROS levels tandfonline.comnih.gov. This accumulation of ROS plays a critical role in mediating the apoptotic effects of PI3K inhibitors. The generated ROS can inflict damage on cellular components, including lipids, proteins, and DNA, and can also act as signaling molecules to further propagate the cell death cascade nih.govrjeid.com.
The link between PI3K inhibition, ROS, and mitochondrial dysfunction is tightly correlated. Wortmannin-induced ROS production has been shown to be directly responsible for the observed decrease in mitochondrial membrane potential nih.gov. The essential role of ROS in this process was confirmed by experiments showing that the use of a ROS scavenger, α-tocopherol, could partially abrogate the apoptotic effects of Wortmannin nih.gov.
As a potent inhibitor of the Class I PI3K/Akt signaling pathway, this compound is a modulator of autophagy medchemexpress.com. This pathway culminates in the activation of the mechanistic Target of Rapamycin (mTOR), a master negative regulator of autophagy. Under normal growth conditions, active mTOR phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy, thereby preventing the formation of autophagosomes medchemexpress.commedchemexpress.com.
By inhibiting PI3K, this compound prevents the activation of Akt and, subsequently, mTOR. The resulting inhibition of mTOR activity relieves its suppression of the ULK1 complex. The now-active ULK1 complex initiates the nucleation of the phagophore (also known as the isolation membrane), which is the precursor to the autophagosome. This process involves the recruitment of other autophagy-related (Atg) proteins to a specific site, often at the endoplasmic reticulum medchemexpress.comselleckchem.com. The phagophore then elongates and engulfs portions of the cytoplasm and organelles, eventually closing to form a mature, double-membraned autophagosome.
Therefore, this compound's inhibition of the PI3K/Akt/mTOR axis directly triggers the molecular machinery responsible for the formation of autophagosomes, initiating the process of autophagy.
Antiprotozoal Activities of this compound
While research on the antiprotozoal activities of this compound and its derivatives is not as extensive as its other biological effects, some studies have indicated its potential against certain protozoan parasites. The available data suggests a narrow but specific spectrum of activity, with mechanistic explorations often linked to the well-established inhibitory effects of viridins on cellular signaling pathways.
Spectrum of Antiprotozoal Potential
The spectrum of this compound's antiprotozoal activity is not broadly defined in scientific literature. However, studies on the related compound wortmannin have shown effects against specific protozoa. For instance, wortmannin has been observed to inhibit the encystation of Acanthamoeba cells, a process crucial for the parasite's survival and transmission rjeid.com.
Furthermore, research on Entamoeba histolytica, the parasite responsible for amoebic dysentery, has demonstrated that wortmannin can decrease its proteolytic activity researchgate.net. The virulence of E. histolytica is significantly dependent on its ability to degrade host tissues through proteolysis, suggesting that inhibition of this process could be a viable antiprotozoal strategy researchgate.net. Wortmannin has also been shown to inhibit the motility and phagocytosis of E. histolytica researchgate.net.
Exploration of Mechanistic Pathways for Protozoal Interference
The mechanistic pathways underlying the antiprotozoal effects of this compound derivatives like wortmannin are believed to be linked to their potent inhibitory action on phosphoinositide 3-kinases (PI3Ks) researchgate.net. PI3K signaling pathways are crucial for a variety of cellular processes in protozoa, much like in mammalian cells, including motility, phagocytosis, and vesicular trafficking nih.gov.
In Entamoeba histolytica, the inhibition of PI3K by wortmannin has been directly linked to a reduction in the parasite's ability to carry out pathogenic processes such as phagocytosis and proteolysis researchgate.net. These processes are fundamental to the parasite's ability to invade host tissues and cause disease. By disrupting these PI3K-dependent pathways, wortmannin effectively diminishes the virulence of the parasite researchgate.net.
The interference with encystation in Acanthamoeba by wortmannin also points towards the disruption of essential signaling pathways that govern this differentiation process rjeid.com. However, the precise molecular targets and the downstream effects of PI3K inhibition in this context require further investigation.
Other Biological Activities of this compound
Beyond its antifungal and potential antiprotozoal effects, this compound and its analogues have been investigated for other significant biological activities, primarily in the context of cancer therapy. These activities include antioxidant mechanisms, as well as radiosensitizing and chemosensitizing effects.
Antioxidant Mechanisms (e.g., DPPH Radical Scavenging Activity)
There is a notable lack of direct scientific evidence documenting the antioxidant activity of this compound through mechanisms such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. Searches of available literature did not yield specific studies that have evaluated this compound's capacity as a free radical scavenger using this common assay.
Interestingly, some research on wortmannin in the context of cancer therapy has indicated that it may induce the generation of reactive oxygen species (ROS) in cancer cells nih.gov. This pro-oxidant activity contributes to its cytotoxic effects against tumor cells and is contrary to what would be expected from a typical antioxidant compound. Therefore, based on the current body of scientific literature, this compound is not characterized as an antioxidant, and its related compounds may even exhibit pro-oxidant properties in certain biological contexts.
Radiosensitizing and Chemosensitizing Effects of this compound
The potential of this compound-related compounds, particularly wortmannin, to enhance the efficacy of cancer therapies has been a significant area of research. These compounds have been shown to act as both radiosensitizers and chemosensitizers, primarily through their inhibition of key cellular signaling and DNA repair pathways.
Radiosensitizing Effects:
Wortmannin has been demonstrated to be an effective radiosensitizer in various human tumor cell lines nih.govnih.gov. The primary mechanism behind this effect is its potent inhibition of the DNA-dependent protein kinase (DNA-PK) and the ataxia telangiectasia mutated (ATM) protein, both of which are members of the PI3K-related kinase family and are critical for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation nih.govnih.gov.
By inhibiting DNA-PK and ATM, wortmannin prevents the efficient repair of radiation-induced DNA damage. This leads to an accumulation of DSBs, which in turn causes a prolonged G2-M cell cycle arrest and ultimately enhances cell death in irradiated tumor cells nih.gov. The sensitizer enhancement ratios for wortmannin have been shown to be significant, indicating a substantial increase in the cell-killing effects of radiation nih.gov.
| Kinase Target | Wortmannin IC₅₀ | Reference |
| DNA-PK | 16 nM | medchemexpress.com |
| ATM | 150 nM | medchemexpress.com |
| ATR | 1.8 µM | medchemexpress.com |
Chemosensitizing Effects:
Wortmannin also functions as a chemosensitizer, potentiating the cytotoxic effects of certain anticancer drugs. This activity is largely attributed to its inhibition of the PI3K/Akt signaling pathway, a critical cell survival pathway that is often overactive in cancer cells nih.gov.
By inhibiting PI3K and subsequently the phosphorylation of Akt, wortmannin blocks the pro-survival signals that allow cancer cells to resist the apoptotic effects of chemotherapeutic agents. For example, wortmannin has been shown to significantly chemosensitize human tumor cells to the effects of roscovitine, a cyclin-dependent kinase inhibitor nih.gov. This combination leads to increased apoptosis, characterized by a reduction in mitochondrial transmembrane potential, release of cytochrome c, and activation of caspases nih.gov.
Structure Activity Relationship Sar Studies of Viridin and Its Analogs
Identification of Key Structural Determinants for Biological Activity
Research has highlighted several key structural features of viridin that are critical for its inhibitory activities, particularly against kinases.
Critical Role of the Furan (B31954) Ring in Kinase Inhibition
The highly strained electrophilic furan ring is a defining feature of this compound and is considered critical for its kinase inhibitory activity. psu.edu This furan ring is fused between the C-4 and C-6 positions of the steroid framework. wikipedia.org The electrophilicity of this ring is enhanced by the presence of flanking carbonyl groups at C-3 and C-7. acs.org The mechanism of inhibition for furanosteroids like this compound and wortmannin (B1684655) involves the irreversible covalent binding of the furan ring to a lysine (B10760008) residue (specifically Lys-802 in PI3K) within the ATP-binding site of the target kinase. psu.eduacs.org This reaction leads to the opening of the furan ring and the formation of a stable vinylogous carbamate, effectively inactivating the enzyme. psu.eduacs.org Modifications that alter the electrophilicity of the furan ring have been shown to have a profound impact on both the efficacy and toxicity of furanosteroids. psu.edu
Effects of Furan Ring Hydrogenation on Kinase-Binding Capacity
The integrity and electrophilicity of the furan ring are essential for the covalent inhibition mechanism. Hydrogenation of the furan ring in this compound results in the formation of viridiol (B1683570), a dihydro-derivative. This structural modification abolishes the kinase-binding capacity of the molecule. This loss of activity underscores the critical role of the furan ring's chemical reactivity in the mechanism of action of this compound as a kinase inhibitor. Viridiol, while structurally related, exhibits different biological activities, primarily acting as a phytotoxin rather than an antifungal or kinase inhibitor. psu.edu
Computational Approaches in this compound SAR Studies
Computational methods are valuable tools in SAR studies, providing insights into molecular interactions and predicting biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural descriptors of compounds with their biological activities. chemrevlett.com While specific QSAR models for this compound were not extensively detailed in the search results, the application of QSAR to furanosteroids and kinase inhibitors is a recognized approach in medicinal chemistry. gla.ac.uksemanticscholar.orgresearchgate.net QSAR models can help predict the activity of novel this compound analogs based on their structural features, guiding the design and synthesis of compounds with improved potency or selectivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to study the interactions between a ligand (like this compound or its analogs) and its target protein (such as PI3K). mdpi.comscielo.sa.cr Molecular docking predicts the preferred binding orientation and affinity of a ligand within the binding site of a protein. mdpi.comscielo.sa.cr Molecular dynamics simulations provide a more dynamic view of the interaction, simulating the movement of the ligand and protein over time to assess the stability of the complex and identify key interactions. mdpi.comscielo.sa.cr These simulations can provide valuable insights into how specific structural features of this compound interact with residues in the kinase active site, explaining the observed SAR and guiding the design of analogs with optimized binding characteristics. researchgate.net Studies using molecular docking have been employed to investigate the interactions of various compounds, including natural products, with target proteins, providing insights into their potential mechanisms of action. mdpi.comscielo.sa.crresearchgate.net
Applications of Machine Learning and Artificial Intelligence in SAR Elucidation
This compound, a naturally occurring furanosteroid, and its analogs have been investigated for various biological activities, including antifungal properties and inhibition of enzymes like PI-3 kinase and Nek2 kinase psu.edumdpi.commdpi.comnih.gov. While the provided search results offer insights into the SAR of this compound and its analogs through experimental and traditional computational approaches, specific detailed research findings focusing solely on the application of Machine Learning and Artificial Intelligence specifically for elucidating the SAR of this compound or its direct analogs are limited within the immediate search results. However, the broader application of ML/AI in SAR studies provides a framework for how these techniques would be applied to compounds like this compound.
ML/AI models, including linear regression, partial least squares, artificial neural networks (ANNs), support vector machines, decision trees, and deep learning networks, are widely used in Quantitative Structure-Activity Relationship (QSAR) studies researchgate.netresearchgate.netplos.orgnih.govresearchgate.netnih.gov. QSAR models aim to establish quantitative correlations between molecular descriptors (numerical representations of chemical structure) and biological activity researchgate.netplos.org. These models are trained on datasets of compounds with known structures and activities, allowing them to predict the activity of novel or untested compounds based on their structural features oncodesign-services.comresearchgate.net.
The application of ML/AI in SAR elucidation for compounds like this compound would typically involve several steps:
Data Collection and Preparation: Gathering structural data for this compound and its known analogs, along with corresponding biological activity data (e.g., IC50 values for enzyme inhibition, MIC values for antifungal activity). Ensuring data quality and consistency is crucial for training effective ML models collaborativedrug.com.
Molecular Descriptors Generation: Converting the chemical structures into numerical descriptors that capture various physicochemical and structural properties of the molecules. These descriptors serve as the input features for ML algorithms researchgate.netfrontiersin.orgplos.org.
Model Selection and Training: Choosing appropriate ML algorithms (e.g., regression models for quantitative activity prediction or classification models for predicting active/inactive compounds) and training them on the prepared dataset. Various algorithms can be explored and compared based on their predictive performance researchgate.netresearchgate.netplos.orgnih.govresearchgate.netnih.gov.
Model Validation and Evaluation: Assessing the performance of the trained models using validation techniques such as cross-validation and evaluating metrics like R-squared (for regression) or accuracy and precision (for classification) nih.gov.
SAR Interpretation: Analyzing the trained models to identify the key structural features and molecular descriptors that are most influential in determining the biological activity. Techniques like feature importance analysis can help in interpreting the model's predictions and gaining insights into the SAR plos.org.
Prediction and Design: Using the validated models to predict the activity of new, untested this compound analogs or to guide the design of novel compounds with potentially improved activity profiles oncodesign-services.comfrontiersin.org.
Data Table Example (Illustrative - Based on General SAR Principles)
While specific data for this compound SAR using ML/AI was not found, an illustrative example of how data might be presented in such a study is shown below. This table format is typical for presenting SAR data used in computational modeling.
| Compound ID | Structural Feature Modification | Biological Activity (e.g., IC50 against PI-3K) | Molecular Descriptor 1 | Molecular Descriptor 2 | Predicted Activity (ML Model) |
| This compound | Parent Compound | Value A | Descriptor Value 1A | Descriptor Value 2A | Predicted Value A |
| Analog 1 | Modification X | Value B | Descriptor Value 1B | Descriptor Value 2B | Predicted Value B |
| Analog 2 | Modification Y | Value C | Descriptor Value 1C | Descriptor Value 2C | Predicted Value C |
| ... | ... | ... | ... | ... | ... |
The application of ML and AI in SAR studies of this compound and its analogs holds significant potential to accelerate the identification of compounds with improved potency, selectivity, and potentially novel activities, complementing traditional experimental approaches oncodesign-services.comfrontiersin.orgsilicos-it.beresearchgate.net.
Ecological Roles and Applied Research in Biocontrol of Viridin
Viridin as a Secondary Metabolite in Fungal Ecological Interactions
This compound is a furanosteroid secondary metabolite produced by certain filamentous fungi, most notably species of Trichoderma, such as Trichoderma virens (also known as Gliocladium virens) and Trichoderma viride. As a secondary metabolite, this compound is not essential for the primary growth of the fungus but plays a crucial role in its interactions with other organisms in its environment. The production of this compound is a key component of the ecological strategy of these fungi, contributing significantly to their ability to compete and survive in complex microbial communities.
Antibiosis and Antagonism in Fungal-Fungal and Fungal-Bacterial Interactions
Antibiosis, the inhibition of one organism by a metabolic product of another, is a primary mechanism through which this compound-producing fungi exert their antagonistic effects. This compound exhibits potent fungistatic activity, meaning it inhibits the growth of a wide range of other fungi. This allows the producing organism, such as Trichoderma, to outcompete other fungi for resources and space in the soil and on plant roots. The production of this compound is a key component of the biocontrol capabilities of Trichoderma species.
Research has shown that this compound is particularly effective against various plant pathogenic fungi. While it possesses strong antifungal properties, its antibacterial activity is comparatively limited. Studies have indicated that this compound shows little to no activity against a variety of bacteria, with only weak inhibition observed against some, such as Bacillus thuringiensis nih.gov. This specificity suggests that this compound's primary ecological role is in mediating fungal-fungal interactions. The antagonistic capabilities of Trichoderma viride have been demonstrated against a range of plant pathogenic fungi, where it effectively inhibits their mycelial growth through the secretion of metabolites like this compound.
Interactions with Plant Pathogens
The fungistatic properties of this compound are central to the interaction of Trichoderma species with plant pathogens. By inhibiting the growth of pathogenic fungi, this compound plays a direct role in protecting plants from disease. Trichoderma virens and Trichoderma viride are well-documented antagonists of numerous soil-borne plant pathogens, and this compound is a key metabolite in these interactions.
Studies have demonstrated the efficacy of Trichoderma viride in suppressing the growth of several phytopathogens in dual culture assays. The production of non-volatile metabolites, including this compound, creates an inhibition zone that prevents the growth of the pathogen. This antagonistic activity has been observed against a variety of pathogens, including species of Fusarium, Rhizoctonia, and Pythium. For instance, Trichoderma viride has been shown to significantly reduce the mycelial growth of various fungal isolates that infect maize.
The table below summarizes the inhibitory effect of Trichoderma viride on the mycelial growth of several plant pathogenic fungi, a process in which this compound plays a significant role.
| Pathogen Species | Host Plant |
| Alternaria solani | Potato, Tomato |
| Fusarium oxysporum | Various |
| Rhizoctonia solani | Various |
| Sclerotium rolfsii | Various |
| Botrytis sp. | Various |
| Cladosporium sp. | Various |
| Geotrichum sp. | Various |
| Ulocladium sp. | Various |
Role of this compound in Plant-Microbe Interactions
Contribution to Biocontrol Mechanisms of Trichoderma Species
The biocontrol activity of Trichoderma species is multifaceted, involving competition, mycoparasitism, and antibiosis. This compound is a primary contributor to the antibiosis mechanism. By producing this compound, Trichoderma can create a protective zone around plant roots, inhibiting the growth of approaching pathogens. This is a crucial aspect of their ability to act as effective biocontrol agents in agricultural settings.
The production of this compound, along with other antifungal compounds, allows Trichoderma to suppress a broad spectrum of plant pathogenic fungi. For example, different strains of Trichoderma virens are categorized based on their secondary metabolite production; some strains produce this compound and viridiol (B1683570), contributing to their biocontrol efficacy fftc.org.tw. The antagonistic properties of Trichoderma are often directly correlated with the amount and type of secondary metabolites they produce.
Influence on Plant Defense Responses and Systemic Resistance
Trichoderma species are known to induce systemic resistance in plants, a phenomenon where the plant's own defense mechanisms are primed to respond more quickly and effectively to pathogen attacks. While the direct role of purified this compound in inducing systemic resistance is an area of ongoing research, it is established that the secondary metabolites produced by Trichoderma are key elicitors of these plant defense responses.
When Trichoderma colonizes plant roots, it releases a variety of compounds, including this compound, that can be perceived by the plant. This recognition can trigger a cascade of signaling events within the plant, leading to the activation of defense-related genes and the production of protective compounds. This induced systemic resistance (ISR) provides broad-spectrum protection against a range of pathogens. The application of Trichoderma viride has been shown to enhance systemic resistance in potato plants against Phytophthora infestans, leading to increased production of phenolic compounds and lignification of plant tissues researchgate.net. While this compound is part of the cocktail of metabolites that can trigger ISR, the specific signaling pathways it may activate are still being elucidated.
Viridiol as a Phytotoxin and Potential Herbicidal Agent
In the presence of the producing fungus, the fungistatic compound this compound can be reduced to viridiol, a compound with significant phytotoxic properties. This conversion is an important ecological switch, turning an antifungal agent into a potential herbicide.
Viridiol has been identified as a potent phytotoxin that can cause necrosis of seedling radicles nih.gov. Unlike this compound, viridiol has very little antibiotic activity against fungi and bacteria, indicating its primary role is in plant interactions nih.gov. Research has shown that viridiol is herbicidal to germinating seeds of various weed species, such as pigweed (Amaranthus retroflexus) nih.gov.
When Gliocladium virens is grown on a suitable medium and applied to soil, it can produce sufficient quantities of viridiol to prevent the emergence of susceptible weeds without harming certain crop seedlings, such as cotton, when applied correctly nih.gov. The phytotoxic effects of viridiol include stunting of seedling radicles and necrosis of the root tips nih.gov.
The herbicidal activity of viridiol has a broad spectrum, affecting a range of both crop and weed species. However, its instability in soil, particularly in aqueous alkaline solutions, has been a challenge for its direct application as a commercial herbicide nih.gov. Despite this, the in-situ production of viridiol by a biocontrol agent like G. virens presents a promising approach for biological weed management nih.gov.
The table below provides a summary of the phytotoxic effects of viridiol on various plant species.
| Plant Species | Common Name | Effect of Viridiol |
| Amaranthus retroflexus | Pigweed | Herbicidal to germinating seeds, radicle necrosis nih.gov |
| Gossypium hirsutum | Cotton | Necrosis of seedling radicles nih.gov |
| Various weed species | - | Stunted radicles, necrotic tips nih.gov |
Ecological Significance of this compound in Animal Fungal Diseases (e.g., Bat White-Nose Syndrome)
The ecological role of this compound in the context of animal fungal diseases is an emerging area of scientific inquiry, with significant attention directed towards its potential involvement in the devastating bat disease known as White-Nose Syndrome (WNS). This disease, caused by the psychrophilic (cold-loving) fungus Pseudogymnoascus destructans (Pd), has led to catastrophic declines in hibernating bat populations across North America. The discovery of the genetic machinery for this compound production within the Pd genome has opened new avenues for understanding the pathogen's biology and its interactions within the host and the cave environment.
Recent genomic research has revealed that a complete gene cluster for the biosynthesis of this compound is present in Trichoderma virens, a fungus known for its biocontrol properties. Intriguingly, this same this compound biosynthesis gene cluster has also been identified in the distantly related fungus, Pseudogymnoascus destructans. This finding is of considerable ecological significance as it suggests that Pd has the genetic capability to produce this compound, a potent antifungal compound. The role of this gene cluster in the pathogenicity of Pd is a subject of ongoing investigation, with hypotheses ranging from its potential use in competing with other microorganisms in the cave environment to a possible, yet uncharacterized, role in the disease process itself.
The presence of the this compound biosynthesis gene cluster in P. destructans raises critical questions about its expression and the ecological implications of this compound production by the pathogen. If P. destructans does produce this compound, it could influence the microbial communities on bats and in their hibernacula. This could have complex ecological consequences, potentially impacting the susceptibility of bats to WNS or the progression of the disease.
From a biocontrol perspective, the antifungal properties of this compound have led to research into the use of this compound-producing fungi, such as Trichoderma species, as a potential method to combat WNS. Studies have explored the inhibitory effects of Trichoderma and their secondary metabolites on the growth of P. destructans.
One study investigated a novel strain of Trichoderma polysporum (Tp WPM 39143), isolated from a cave environment, for its ability to inhibit P. destructans. The research demonstrated that this strain was well-adapted to the low temperatures characteristic of bat hibernacula and exhibited significant antagonistic activity against P. destructans in dual culture challenges. plos.orgnih.gov Furthermore, culture extracts from this Trichoderma polysporum strain showed specific fungicidal activity against P. destructans. plos.orgnih.gov
Another study delved into the selective inhibition of P. destructans by the same Trichoderma polysporum strain in a natural soil environment from bat hibernacula. The findings indicated that T. polysporum could effectively reduce the population of P. destructans in the soil, suggesting a potential for environmental decontamination to break the disease transmission cycle. nih.govnih.gov The research highlighted the specificity of this biocontrol agent, as it had a minimal impact on the native microbial communities within the soil. nih.govnih.gov
The following table summarizes research findings on the inhibition of Pseudogymnoascus destructans by Trichoderma species, which are known producers of this compound and other antifungal compounds.
| Biocontrol Agent | Assay Type | Target Organism | Key Findings |
| Trichoderma polysporum (WPM 39143) | Dual Culture Challenge | Pseudogymnoascus destructans | Restricted colony growth of P. destructans. plos.orgresearchgate.net |
| Trichoderma polysporum (WPM 39143) Culture Extract | Disk Diffusion Assay | Pseudogymnoascus destructans | Exhibited specific fungicidal activity against P. destructans. plos.orgnih.gov |
| Trichoderma polysporum (WPM 39143) | In-situ Soil Assay | Native Pseudogymnoascus destructans in soil | Resulted in 100% killing of the native P. destructans population within 5 weeks. nih.govnih.govresearchgate.net |
| Trichoderma polysporum (WPM 39143) | In-situ Soil Assay | Enriched Pseudogymnoascus destructans in soil | A 10-fold higher concentration of T. polysporum was required to kill an enriched P. destructans population. nih.govnih.govresearchgate.net |
These studies, while not directly testing the pure compound this compound, provide crucial insights into the potential of using this compound-producing fungi as a biocontrol strategy for WNS. The demonstrated efficacy of Trichoderma species in inhibiting P. destructans underscores the ecological importance of antifungal compounds produced by these fungi in the context of this devastating animal disease. Further research is needed to elucidate the precise role of this compound in the pathogenesis of WNS and to fully explore the feasibility and safety of biocontrol strategies based on this compound-producing organisms.
Q & A
Q. What methodological considerations are critical when designing in vitro assays to assess Viridin's bioactivity?
Researchers should prioritize cell line validation (e.g., authentication via STR profiling), establish dose-response curves across physiologically relevant concentrations, and include reference compounds (e.g., wortmannin for kinase inhibition assays). Statistical power analysis should determine sample sizes, and results must be validated with triplicate experiments under controlled conditions (e.g., 26 ± 0.5°C incubation) .
Q. How can researchers systematically identify knowledge gaps in this compound's pharmacological profile during literature reviews?
Apply structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to categorize existing studies. For example, map studies by this compound's molecular targets (e.g., PI3K inhibition) and note understudied outcomes like off-target effects or metabolic stability .
Q. What are the minimum characterization requirements for confirming this compound's structural identity in synthetic studies?
High-resolution mass spectrometry (HR-MS), / NMR, and X-ray crystallography are essential. For novel analogues, comparative spectral analysis with parent compounds and purity validation (HPLC ≥95%) are mandatory. Detailed synthetic protocols must be included in supplementary materials to ensure reproducibility .
Q. What statistical approaches are essential for validating this compound's dose-dependent effects in growth inhibition assays?
Use ANOVA with post-hoc Tukey tests to compare group means (e.g., copper-treated vs. control groups). Nonlinear regression models (e.g., log-dose vs. response) can calculate IC values. Report variability metrics (SD/SEM) and effect sizes to contextualize biological significance .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound analogues with improved stability while maintaining bioactivity?
Employ Pettus’ method for phenolic derivatives, leveraging Diels-Alder (DA) reactions to construct the furanosteroid core. Introduce steric hindrance via C10-substituents to reduce metabolic degradation. Validate stability through accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) and compare bioactivity via kinase inhibition assays .
Q. How should contradictory data on this compound's cytotoxicity across studies be analyzed methodologically?
Conduct meta-analyses to identify confounding variables (e.g., cell type specificity, compound purity). Use Bland-Altman plots to assess inter-study variability and hierarchical modeling to account for batch effects. Replicate disputed findings under standardized conditions (e.g., ISO-compliant cell culture protocols) .
Q. What experimental designs are effective in elucidating the role of this compound's furanosteroid core in target binding?
Combine alanine-scanning mutagenesis of target proteins (e.g., PI3Kγ) with molecular docking simulations. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and compare with synthetic intermediates lacking the furan ring. Correlate structural data with in vivo efficacy in model organisms .
Q. How can computational modeling be integrated with experimental data to predict this compound's metabolite pathways?
Apply quantitative structure-activity relationship (QSAR) models to identify metabolic soft spots. Validate predictions with LC-MS/MS-based metabolite profiling in hepatic microsomes. Use molecular dynamics simulations to assess enzyme-substrate interactions (e.g., CYP3A4 binding) and prioritize high-risk metabolites for empirical testing .
Methodological Best Practices
- Reproducibility : Document experimental parameters exhaustively (e.g., copper concentration gradients in growth assays ).
- Data Interpretation : Use Prism or R for statistical rigor; avoid overinterpreting in vitro findings without in vivo validation .
- Ethical Reporting : Disclose conflicts of interest and negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
